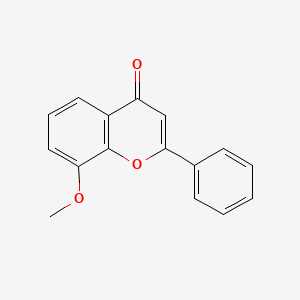
8-Methoxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxyflavone is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotective Effects
8-Methoxyflavone has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that 7,8-dihydroxyflavone (7,8-DHF), which can be metabolized into this compound in vivo, exhibits neurotrophic actions that protect dopaminergic neurons from apoptosis. In a study involving cynomolgus monkeys, 7,8-DHF was administered orally and demonstrated significant neuroprotective effects against neurotoxic agents like MPP+ (1) .
Key Findings:
- Mechanism : 7,8-DHF enhances brain-derived neurotrophic factor (BDNF) signaling, which is crucial for neuron survival and function.
- Clinical Relevance : The ability of 7,8-DHF to metabolize into this compound suggests potential therapeutic applications in human neurodegenerative conditions.
Cancer Chemoprevention
Methoxylated flavones, including this compound, have been identified as potential cancer chemopreventive agents. Studies show that these compounds can inhibit the proliferation of various cancer cell lines while exhibiting lower toxicity to normal cells. For instance, research on 5,7-dimethoxyflavone (5,7-DMF), a related compound, demonstrated significant antiproliferative effects on human cancer cells with IC50 values indicating selective toxicity towards cancerous tissues compared to non-cancerous cells (5) .
Case Study Overview:
- Cell Lines Tested : SCC-9 (squamous cell carcinoma), MCF-7 (breast cancer).
- Results : Both methoxylated flavones displayed potent anticancer activity with minimal effects on non-cancerous cells.
Metabolic Disorders
The application of this compound extends to metabolic disorders such as diabetes mellitus. In studies involving animal models of type II diabetes, compounds derived from plants containing methoxylated flavones have shown efficacy in lowering blood glucose and lipid levels. For example, a study using Rhizoma coptidis demonstrated that administration of extracts rich in methoxylated flavones significantly reduced fasting blood glucose and cholesterol levels in diabetic rats (4) .
Findings Include:
- Biochemical Impact : Significant reductions in total cholesterol and triglycerides were observed after treatment.
- Mechanistic Insights : The anti-hyperglycemic effects were correlated with alterations in metabolic pathways influenced by flavonoids.
Antiviral Activity
Emerging research suggests that methoxylated flavones may also possess antiviral properties. For instance, certain flavonoids have been reported to inhibit viral replication by interfering with viral envelope fusion processes. This suggests a potential application for this compound in antiviral therapies against specific viruses (6) .
Data Summary Table
特性
CAS番号 |
26964-26-1 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
8-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-18-14-9-5-8-12-13(17)10-15(19-16(12)14)11-6-3-2-4-7-11/h2-10H,1H3 |
InChIキー |
FOXRKQWVTGRONY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=CC2=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC2=C1OC(=CC2=O)C3=CC=CC=C3 |
Key on ui other cas no. |
26964-26-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















